molecular formula C4H5ClN2S2 B2709262 2-(Chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole CAS No. 3914-48-5

2-(Chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole

Cat. No.: B2709262
CAS No.: 3914-48-5
M. Wt: 180.67
InChI Key: YTPURTLYIXRGNP-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The discovery of 1,3,4-thiadiazoles dates to the mid-20th century, with early work focused on their synthesis via cyclization of thiosemicarbazides. The introduction of chloromethyl and methylsulfanyl groups emerged later as strategies to enhance electronic and steric properties. For instance, 2-chloro-5-methylsulfanyl-1,3,4-thiadiazole (PubChem CID 13599891) and 2-(methylsulfanyl)-5-(trichloromethyl)-1,3,4-thiadiazole (PubChem CID 15724758) demonstrate how halogen and sulfur-containing substituents became focal points for structural diversification. These modifications aimed to optimize reactivity for pharmaceutical applications, particularly inspired by the antifungal activities observed in related thiadiazole derivatives.

Significance in Heterocyclic Chemistry

1,3,4-Thiadiazoles are prized for their aromatic stability and ability to participate in diverse reactions, including nucleophilic substitutions and cycloadditions. The chloromethyl group at position 2 introduces an electrophilic site amenable to further functionalization, while the methylsulfanyl moiety at position 5 enhances lipophilicity, a critical factor in drug design. Comparative studies of analogous structures, such as 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, highlight how substituent positioning influences biological activity. This compound’s dual functionality makes it a valuable intermediate for synthesizing derivatives with tailored properties.

Position within the Thiadiazole Family of Compounds

The structural relationship of this compound to other thiadiazoles can be illustrated through substituent analysis:

Compound Name Substituents (Position 2) Substituents (Position 5) Key Properties
1,3,4-Thiadiazole H H Basic aromatic framework
2-Chloro-5-methylsulfanyl derivative Cl SCH₃ Antifungal activity
5-Aryl derivatives Variable Aromatic groups Anticancer applications
Target compound CH₂Cl SCH₃ Enhanced reactivity and lipophilicity

This table underscores how substituent choice dictates physicochemical and biological behavior. The chloromethyl group’s reactivity contrasts with simpler halogen or alkyl groups, enabling unique synthetic pathways.

Research Evolution and Current Scientific Interest

Recent advances in thiadiazole chemistry have prioritized functional group compatibility and green synthesis methods. For example, microwave-assisted cyclization and ultrasound techniques now offer efficient routes to 1,3,4-thiadiazoles. The compound’s structural analogs, such as those disclosed in Patent US-6380187-B2, demonstrate potent antifungal activity against resistant strains, driving interest in its mechanism of action. Contemporary research also explores its potential as a precursor for metal-chelating agents or enzyme inhibitors, leveraging the electron-withdrawing effects of the chloromethyl group.

Ongoing studies focus on optimizing substitution patterns to enhance bioavailability and target specificity. For instance, replacing chlorine with other halogens or modifying the methylsulfanyl group’s chain length could yield derivatives with improved pharmacokinetic profiles. Collaborative efforts between synthetic chemists and pharmacologists continue to expand the scope of 1,3,4-thiadiazoles in medicinal chemistry, positioning this compound as a compound of enduring interest.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-5-methylsulfanyl-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2S2/c1-8-4-7-6-3(2-5)9-4/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPURTLYIXRGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with chloromethylating agents. One common method includes the reaction of 5-(methylsulfanyl)-1,3,4-thiadiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The thiadiazole ring can undergo reduction under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. These reactions typically occur under mild conditions with the use of solvents like acetonitrile or dichloromethane.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions to achieve selective oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions to reduce the thiadiazole ring.

Major Products Formed

    Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and substituted amines.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products vary depending on the extent of reduction and the specific conditions used.

Scientific Research Applications

Chemistry

Building Block for Synthesis:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Acts as a reagent in various organic reactions due to its electrophilic nature.

Biology

Antimicrobial Activity:

  • Exhibits significant activity against various bacterial strains. For instance:
    • Staphylococcus aureus: Minimum Inhibitory Concentration (MIC) of 62.5 μg/mL.
    • Escherichia coli: Comparable efficacy noted.

Antifungal Properties:

  • Effective against fungi such as Aspergillus niger and Candida albicans, showing promise compared to standard antifungal treatments like fluconazole.

Anticancer Potential:

  • Demonstrated growth inhibition in cancer cell lines:
    • Breast Cancer (MCF-7): IC50 value of 0.28 µg/mL.
    • Hepatocellular Carcinoma (HepG2): Significant cytotoxicity observed .

Anti-inflammatory Effects:

  • Investigated for its ability to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

Medicine

Pharmacophore in Drug Design:

  • Explored for its potential as a pharmacophore due to its diverse biological activities, making it a candidate for drug development targeting various diseases .

Industrial Applications

Agrochemicals and Dyes:

  • Utilized in the production of agrochemicals, highlighting its importance in agricultural science.
  • Employed in dye manufacturing due to its chemical stability and reactivity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including 2-(Chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole. Results indicated potent activity against both Gram-positive and Gram-negative bacteria, reinforcing the compound's potential as an antimicrobial agent.

PathogenMIC (μg/mL)
Staphylococcus aureus62.5
Escherichia coli62.5
Aspergillus nigerVaries
Candida albicansVaries

Case Study 2: Anticancer Activity

Research on the anticancer properties of this compound showed promising results against breast cancer cell lines (MCF-7). The compound induced cell cycle arrest at the G2/M phase, indicating its mechanism of action may involve disruption of normal cell division processes.

Cell LineIC50 (µg/mL)Mechanism
MCF-70.28Cell cycle arrest at G2/M
HepG2SignificantCytotoxicity

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Thiadiazole Derivatives

Structural and Electronic Properties

The reactivity and applications of 1,3,4-thiadiazoles are highly dependent on substituent patterns. Below is a comparative analysis of key derivatives:

Table 1: Structural Comparison of Selected 1,3,4-Thiadiazole Derivatives
Compound Name (CAS) Substituents (Position) Key Functional Groups Notable Properties
2-(Chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole (3914-48-5) 2: -CH2Cl; 5: -SMe Chloromethyl, methylsulfanyl High reactivity (Cl as leaving group); moderate electron density
2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole (N/A) 2: -NH(4-ClC6H4); 5: -C5H4N Aromatic amino, pyridyl Anticonvulsant activity (MES method)
2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole (N/A) 2: -NH(3-FC6H4); 5: -3-HOC6H4 Fluorophenyl, hydroxyphenyl Anticancer (IC50: 120–160 μM, MCF-7 cells)
5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole (338978-71-5) 5: -S(3,4-Cl2C6H3); 4: -CH3 Dichlorophenyl, methyl Structural analog with halogenated aryl group
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (N/A) 2: -NH2; 5: -4-ClC6H4 Amino, chlorophenyl Antimicrobial potential
Anticancer Activity
  • This compound: No direct data, but structurally related compounds (e.g., 2f, g, and 3c in ) with sulfanylmethylphenyl groups exhibit anticancer activity via apoptosis induction .
  • 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole: Demonstrates moderate antiproliferative effects (IC50: 120–160 μM) against breast cancer cells .
  • Disulfide-containing thiadiazoles: Reported by Liu et al. (2018), derivatives with disulfide bridges show activity against lung (A549) and hepatocarcinoma (SMMC-7721) cell lines .
Anticonvulsant Activity
  • 2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole: Protects against electroconvulsive seizures, comparable to phenytoin in MES models .
  • 5-R-carbonylamino-1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives: Exhibit 100% effectiveness in anticonvulsant assays, attributed to benzothiazole hydrophobic domains .
Antimicrobial Activity
  • Benzimidazole-derived thiadiazoles : Ethyl or benzyl substituents confer activity against Staphylococcus aureus and Escherichia coli .

Biological Activity

2-(Chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole is a compound belonging to the 1,3,4-thiadiazole class of heterocyclic compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Structure and Synthesis

The chemical structure of this compound features a chloromethyl group and a methylthio group attached to the thiadiazole ring. The synthesis typically involves the reaction of thiourea derivatives with chloromethyl methyl sulfide under basic conditions, leading to the formation of the thiadiazole scaffold.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 1,3,4-thiadiazole derivatives. For instance:

  • Growth Inhibition : Compounds derived from 1,3,4-thiadiazole have shown significant growth inhibitory activity against various cancer cell lines. For example, a related compound exhibited an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells through mechanisms involving cell cycle arrest at the G2/M phase .
  • Mechanistic Insights : The anticancer activity is often attributed to the ability of these compounds to down-regulate key proteins involved in tumor progression such as MMP2 and VEGFA .
CompoundCell TypeIC50 (µg/mL)Mechanism
Compound AMCF-70.28G2/M arrest
Compound BHL-609.6Down-regulation of MMP2 and VEGFA

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have also been explored:

  • Broad-Spectrum Activity : Derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated MIC values lower than standard antibiotics like itraconazole against strains such as E. coli and S. aureus .
  • Fungal Inhibition : The compound also exhibits antifungal properties, with some derivatives showing effective inhibition against fungal strains like Aspergillus niger at concentrations that suggest potential for therapeutic use .
MicroorganismCompoundMIC (µg/mL)
E. coliDerivative A32.6
S. aureusDerivative B62.5
Aspergillus nigerDerivative C50.0

Other Biological Activities

The biological profile of 1,3,4-thiadiazole compounds extends beyond anticancer and antimicrobial activities:

  • Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory activity in various models, indicating their potential for treating inflammatory diseases .
  • Antitubercular Properties : Certain compounds have demonstrated activity against Mycobacterium tuberculosis, suggesting a role in tuberculosis treatment strategies .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of a series of thiadiazole derivatives, researchers found that modifications at the C-5 position significantly enhanced cytotoxicity against MCF-7 cells. The most potent derivative had an IC50 comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Evaluation

A comprehensive evaluation of various 1,3,4-thiadiazole derivatives revealed that those substituted with nitrophenyl groups exhibited superior antibacterial and antifungal activities compared to controls. These findings suggest that structural modifications can lead to improved bioactivity profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole, and how can purity be optimized?

  • Methodological Answer : A two-step heterocyclization-alkylation approach is commonly employed. First, acylated thiosemicarbazides are cyclized with carbon disulfide to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates. Subsequent alkylation with chloromethylating agents introduces the chloromethyl group. Purity optimization involves chromatographic techniques (TLC) and spectroscopic validation (1H NMR, IR) to confirm structure and eliminate byproducts .

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for structural confirmation?

  • Methodological Answer : Elemental analysis, 1H NMR (to verify substitution patterns), and IR spectroscopy (to identify functional groups like C-S and C-Cl bonds) are essential. Mass spectrometry (MS) and high-resolution LC-MS can resolve molecular weight discrepancies, while X-ray crystallography may confirm solid-state conformation in derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of its anticancer activity?

  • Methodological Answer : Standard antiproliferative assays (e.g., MTT or SRB) using human cancer cell lines (e.g., A549 lung carcinoma, T47D breast cancer) are recommended. Dose-response curves (IC50 values) should be compared to reference drugs like 5-fluorouracil. Mechanistic screens (e.g., apoptosis induction via flow cytometry) provide early insights into bioactivity .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions, and what derivatives are synthetically accessible?

  • Methodological Answer : The chloromethyl group acts as a leaving group, enabling nucleophilic substitution with amines, thiols, or alkoxides. Derivatives like 2-(aminomethyl)- or 2-(alkylsulfanyl)-substituted thiadiazoles can be synthesized. Reaction kinetics (monitored via HPLC) and solvent polarity (e.g., DMF vs. THF) significantly impact yields .

Q. What structural modifications enhance antiproliferative activity, and how can structure-activity relationships (SAR) be systematically explored?

  • Methodological Answer : Substituent variation at the 5-methylsulfanyl position (e.g., replacing SCH3 with aromatic or bulky alkyl groups) improves cytotoxicity. Computational modeling (e.g., molecular docking with EGFR or ERK2) identifies binding interactions. In vivo validation in xenograft models is critical for confirming SAR hypotheses .

Q. What experimental strategies are effective for resolving contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or cell line heterogeneity. Cross-laboratory replication using standardized protocols (e.g., NCI-60 panel) and meta-analysis of dose-response data can clarify inconsistencies. Orthogonal assays (e.g., clonogenic survival vs. ATP-based viability) validate findings .

Methodological Deep Dives

Q. How can molecular docking guide the design of 1,3,4-thiadiazole derivatives targeting kinase pathways?

  • Answer : Docking studies (using AutoDock Vina or Schrödinger) with crystal structures of ERK or PI3K kinases identify key interactions (e.g., hydrogen bonds with the thiadiazole ring or halogen-π interactions with the chloromethyl group). Free energy calculations (MM-GBSA) prioritize derivatives for synthesis .

Q. What spectroscopic techniques elucidate the compound’s stability under physiological conditions?

  • Answer : Stability studies in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) are monitored via UV-Vis spectroscopy (λmax shifts) and LC-MS to detect degradation products. NMR time-course experiments in D2O reveal hydrolysis kinetics of the chloromethyl group .

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